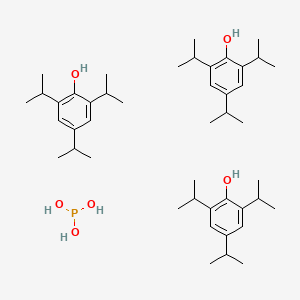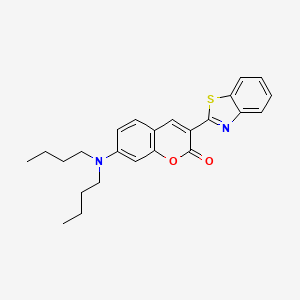
2-Ethyl-3,7-dimethylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3,7-dimethylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with ethyl and methyl substituents at positions 2, 3, and 7, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials . The reaction is catalyzed by acids or bases and proceeds through a cyclization process to form the quinoline ring.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves catalytic processes. For instance, the use of cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines has been reported . This method offers good yields under mild conditions and is suitable for large-scale production.
化学反応の分析
Types of Reactions: 2-Ethyl-3,7-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
2-Ethyl-3,7-dimethylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Ethyl-3,7-dimethylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
類似化合物との比較
Quinoline: The parent compound, known for its broad range of applications.
2-Methylquinoline: Similar structure with a single methyl group, used in similar applications.
3,7-Dimethylquinoline: Lacks the ethyl group but shares other structural features.
Uniqueness: 2-Ethyl-3,7-dimethylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .
特性
CAS番号 |
80610-00-0 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
2-ethyl-3,7-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-6-5-9(2)7-13(11)14-12/h5-8H,4H2,1-3H3 |
InChIキー |
ZIBAOEUXTLFJDP-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC(=C2)C)C=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


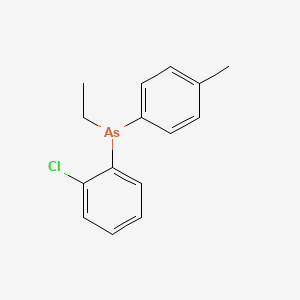
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
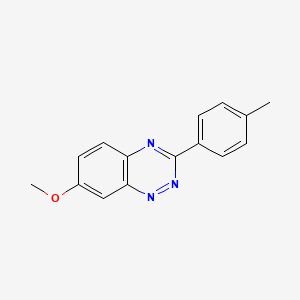
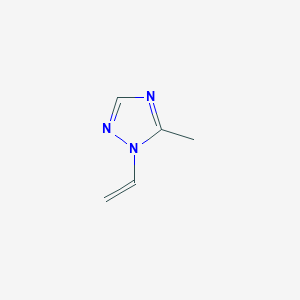
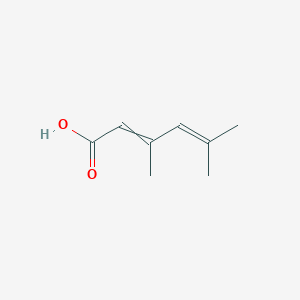
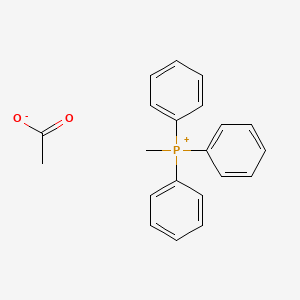
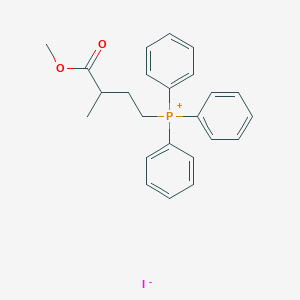
![2-Butanone, 4-[(4-bromophenyl)amino]-](/img/structure/B14428517.png)
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
